7-methoxy-N-(3-(2-methylthiazol-4-yl)phenyl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide
Description
This compound features a tetrahydroindolizine core substituted with a methoxy group at position 7 and a carboxamide group at position 6. The carboxamide nitrogen is linked to a 3-(2-methylthiazol-4-yl)phenyl group, introducing a heterocyclic thiazole moiety.
Properties
IUPAC Name |
7-methoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-5-oxo-2,3-dihydro-1H-indolizine-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-12-21-15(11-27-12)13-5-3-6-14(9-13)22-20(25)19-16-7-4-8-23(16)18(24)10-17(19)26-2/h3,5-6,9-11H,4,7-8H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLXFVZAEVOKDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=C4CCCN4C(=O)C=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-N-(3-(2-methylthiazol-4-yl)phenyl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indolizine core, followed by the introduction of the methoxy group and the thiazole ring. The final step involves the formation of the carboxamide linkage.
Indolizine Core Formation: This can be achieved through a cyclization reaction involving a suitable precursor such as a pyrrole derivative.
Methoxy Group Introduction: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide.
Thiazole Ring Formation: The thiazole ring can be synthesized through a condensation reaction involving a thioamide and a haloketone.
Carboxamide Formation: The final step involves the coupling of the thiazole-substituted phenyl group with the indolizine core using reagents like carbodiimides to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-N-(3-(2-methylthiazol-4-yl)phenyl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, under basic or neutral conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to carboxylic acids or ketones, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound could be investigated for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, 7-methoxy-N-(3-(2-methylthiazol-4-yl)phenyl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide could be explored for its therapeutic potential. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of 7-methoxy-N-(3-(2-methylthiazol-4-yl)phenyl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways and leading to various biological effects.
DNA Intercalation: The compound could intercalate into DNA, disrupting its structure and function, which may be useful in anticancer therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Indolizine Carboxamide Family
The following compounds share the tetrahydroindolizine-8-carboxamide scaffold but differ in substituents on the phenyl ring:
Key Observations :
- Thiazole vs.
- Carboxamide vs. Carboxylate : The carboxamide group in the target compound supports stronger hydrogen-bonding interactions compared to carboxylate derivatives, which could enhance target affinity but reduce solubility .
Functional Analog: Benzofuran Carboxamides
describes 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides, which share the methoxy and carboxamide functional groups but differ in the core structure:
Key Differences :
- Antioxidant Potential: Benzofuran derivatives in demonstrated neuroprotective effects via antioxidant mechanisms, suggesting the target indolizine compound might share similar pathways if tested .
Biological Activity
7-methoxy-N-(3-(2-methylthiazol-4-yl)phenyl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A tetrahydroindolizine core.
- A methoxy group at the 7-position.
- A thiazole moiety linked to a phenyl group.
The molecular formula is , and it exhibits properties typical of compounds with potential therapeutic applications.
Anticancer Activity
Research has indicated that derivatives of indolizine compounds can exhibit significant anticancer properties. For instance, in a study focusing on 5-oxo-tetrahydroquinoline derivatives, compounds similar to 7-methoxy-N-(3-(2-methylthiazol-4-yl)phenyl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide were shown to induce apoptosis in cancer cells and inhibit P-glycoprotein (P-gp) efflux mechanisms that contribute to multidrug resistance (MDR) in cancer therapy .
Table 1: Summary of Anticancer Studies
| Study | Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| A1 | MES-SA-DX5 | 10 | P-gp inhibition, apoptosis induction | |
| 6j | MDA-MB-231 | 15 | Cytotoxicity via oxidative stress |
Antimicrobial Activity
The antimicrobial potential of the compound has also been investigated. Similar compounds with the thiazole moiety have demonstrated activity against various bacterial strains. For example, studies on quinoline derivatives showed notable antibacterial effects against Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Table 2: Antimicrobial Activity Overview
| Compound Type | Target Bacteria | Activity |
|---|---|---|
| Quinoline Derivatives | Staphylococcus aureus | Inhibitory |
| Escherichia coli | Moderate |
Case Studies
- Study on Indolizine Derivatives : A recent study synthesized several indolizine derivatives and evaluated their anticancer activity against human breast cancer cell lines. The results indicated that modifications at the carboxamide position significantly enhanced cytotoxicity .
- Thiazole-Based Compounds : Another investigation focused on thiazole-containing compounds, demonstrating their ability to inhibit bacterial growth effectively. The study highlighted the importance of structural variations in enhancing biological activity .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of 7-methoxy-N-(3-(2-methylthiazol-4-yl)phenyl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide to various biological targets. These studies suggest that the compound may interact with key enzymes involved in cancer proliferation and bacterial metabolism.
Q & A
Q. What are the key considerations for designing a scalable synthesis route for this compound?
- Methodological Answer : A scalable synthesis requires optimizing reaction conditions such as solvent choice, temperature, and catalyst. For example, acetic acid reflux with sodium acetate (as a base) is effective for cyclocondensation reactions involving indole and thiazole precursors . Monitoring intermediates via thin-layer chromatography (TLC) ensures reaction progression, while recrystallization from DMF/acetic acid mixtures improves purity .
Q. How can researchers validate the structural integrity of this compound during synthesis?
- Methodological Answer : Use a combination of -NMR, -NMR, and IR spectroscopy to confirm functional groups (e.g., methoxy, carboxamide). For example, -NMR can identify aromatic protons in the thiazole ring (δ 7.2–8.1 ppm) and methoxy groups (δ 3.8–4.0 ppm) . High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy.
Q. What are the standard protocols for assessing preliminary biological activity?
- Methodological Answer : Conduct in vitro assays targeting enzymes or receptors structurally related to the compound’s scaffold. For thiazole-containing analogs, kinase inhibition assays (e.g., EGFR or Aurora kinases) are common, using ATP-binding pocket competition studies. Cell viability assays (e.g., MTT) in cancer cell lines can screen for anti-proliferative effects .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error in synthesis. For example, reaction path searches using software like Gaussian or ORCA can identify optimal conditions for forming the tetrahydroindolizine core . Machine learning models trained on reaction databases (e.g., Reaxys) suggest solvent-catalyst pairs to improve yield.
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional effects). If a compound shows inconsistent kinase inhibition, test for off-target effects via kinome-wide profiling or proteomics. Adjust experimental conditions (e.g., ATP concentration) to align with physiological relevance .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
- Methodological Answer : Systematically vary substituents (e.g., methoxy position, thiazole methyl group) and measure biological outcomes. For example, replacing the 7-methoxy group with a hydroxyl group (via demethylation) may alter solubility and target engagement . Molecular docking (e.g., AutoDock Vina) predicts binding modes to prioritize modifications.
Q. What advanced techniques characterize crystallinity and polymorphism?
- Methodological Answer : Single-crystal X-ray diffraction determines the 3D structure and hydrogen-bonding networks, critical for understanding bioavailability. Powder X-ray diffraction (PXRD) identifies polymorphic forms, while differential scanning calorimetry (DSC) assesses thermal stability .
Data Analysis & Experimental Design
Q. How should researchers handle low yields in the final coupling step?
- Methodological Answer : Investigate steric hindrance or electronic effects in the carboxamide formation. Use coupling reagents like HATU or EDCI with DMAP as a catalyst. Monitor reaction progress via LC-MS to detect intermediates and adjust stoichiometry (e.g., excess aryl amine) .
Q. What analytical workflows ensure purity in complex reaction mixtures?
Q. How can researchers mitigate batch-to-batch variability in biological assays?
- Methodological Answer :
Standardize compound storage (desiccated, -20°C) and reconstitution protocols (e.g., DMSO stock solutions with <0.1% water). Include internal controls (e.g., reference inhibitors) in each assay plate. Use statistical tools like ANOVA to identify outlier batches .
Tables for Key Data
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Solvent | Acetic acid | High purity (>90%) | |
| Catalyst | Sodium acetate | Accelerates cyclization | |
| Reaction Time | 4–5 hours (reflux) | Maximizes conversion |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
